molecular formula C32H42N12O6S B13845066 Methotrexyl-N'-biotinylethylenediamine

Methotrexyl-N'-biotinylethylenediamine

Cat. No.: B13845066
M. Wt: 722.8 g/mol
InChI Key: KCIRRPUIZUDBRT-NWXPOXQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexyl-N'-biotinylethylenediamine is a biotinylated derivative of methotrexate, a well-known folate antagonist and chemotherapeutic agent. This compound combines methotrexate with biotin via an ethylenediamine linker, enabling dual functionality:

  • Targeting: Biotin’s high affinity for avidin/streptavidin allows for precise targeting in diagnostic and therapeutic applications.
  • Therapeutic/Diagnostic Potential: Methotrexate’s cytotoxic properties make it suitable for drug delivery systems, while biotin facilitates imaging or purification workflows.

The compound is cataloged as sc-218710 by Santa Cruz Biotechnology, priced at ¥3,723 ($330) for 5 mg . It is explicitly labeled for research use, emphasizing applications in targeted drug delivery, biochemical assays, and molecular imaging .

Properties

Molecular Formula

C32H42N12O6S

Molecular Weight

722.8 g/mol

IUPAC Name

5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H42N12O6S/c1-44(15-18-14-37-28-26(38-18)27(33)42-31(34)43-28)19-8-6-17(7-9-19)29(47)39-20(30(48)49)10-11-24(46)36-13-12-35-23(45)5-3-2-4-22-25-21(16-51-22)40-32(50)41-25/h6-9,14,20-22,25H,2-5,10-13,15-16H2,1H3,(H,35,45)(H,36,46)(H,39,47)(H,48,49)(H2,40,41,50)(H4,33,34,37,42,43)/t20?,21-,22-,25-/m0/s1

InChI Key

KCIRRPUIZUDBRT-NWXPOXQNSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methotrexyl-N’-biotinylethylenediamine involves the conjugation of methotrexate with biotinylated ethylenediamine. The reaction typically requires the activation of the carboxyl group of methotrexate, followed by its coupling with the amine group of biotinylated ethylenediamine. Common reagents used in this process include N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of Methotrexyl-N’-biotinylethylenediamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methotrexyl-N’-biotinylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Methotrexyl-N’-biotinylethylenediamine, which can be used for further research and applications .

Scientific Research Applications

Methotrexyl-N’-biotinylethylenediamine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in synthetic chemistry for the preparation of biotinylated compounds.

    Biology: Employed in proteomics research for the labeling and detection of proteins.

    Medicine: Investigated for its potential use in targeted drug delivery systems, particularly in cancer therapy.

    Industry: Utilized in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of Methotrexyl-N’-biotinylethylenediamine involves the inhibition of dihydrofolate reductase by the methotrexate moiety, leading to the disruption of DNA synthesis and cell proliferation. The biotinylated ethylenediamine group facilitates the targeting and binding of the compound to specific proteins and receptors, enhancing its efficacy in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Biotinylated Compounds

Structural and Functional Differences

The table below compares Methotrexyl-N'-biotinylethylenediamine with structurally related biotin derivatives:

Compound Name Functional Groups/Key Features Primary Applications Price (5 mg)
This compound Methotrexate + biotin + ethylenediamine linker Targeted drug delivery, folate receptor studies ¥3,723
N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate Caproyl chains + methanethiosulfonate group Thiol-reactive protein conjugation ¥4,062
Methyl N-Biotinyl-6-amino-2-naphthonate Naphthonate + methyl ester Fluorescence labeling, enzyme assays ¥3,272
N-(6-Biotinamidohexanoyl)-N′-D-thiocitrullinyl-pentamethylenediamine Thiocitrullinyl + hexanoyl spacer Protein-protein interaction studies ¥4,062 (1 mg)
NHS-SS-(+)-Biotin NHS ester + disulfide bond Reversible biotinylation via disulfide cleavage $645 (50 mg)
Key Observations:
  • Reactive Groups: Compounds like N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate include thiol-reactive groups for site-specific conjugation, whereas this compound relies on biotin-avidin interactions .
  • Therapeutic vs. Diagnostic Focus: Methotrexate’s presence distinguishes this compound as a therapeutic conjugate, unlike derivatives like Methyl N-Biotinyl-6-amino-2-naphthonate, which are tailored for imaging .

Cost and Accessibility

This compound is moderately priced compared to other derivatives. For example:

  • N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate costs ¥4,062 for 1 mg, making it ~5x more expensive per mg than this compound .
  • NHS-SS-(+)-Biotin is priced at $645 for 50 mg , offering a cost-effective option for large-scale biotinylation .

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